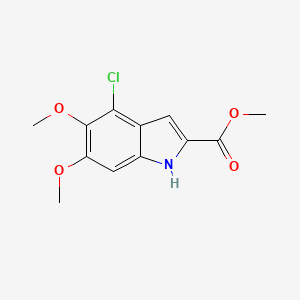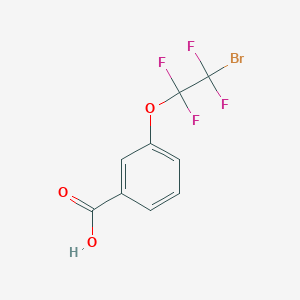
8-Hydroxy-7-nitroquinolin-1-ium-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-7-nitroquinolin-1-ium-1-olate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications. This compound is characterized by the presence of a hydroxyl group at the 8th position and a nitro group at the 7th position on the quinoline ring, which significantly influences its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-nitroquinolin-1-ium-1-olate typically involves the nitration of 8-hydroxyquinoline. This process can be achieved through the reaction of 8-hydroxyquinoline with nitric acid under controlled conditions. The nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid is a common method .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-7-nitroquinolin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-1-ium-1-olate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-7-nitroquinolin-1-ium-1-olate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Hydroxy-7-nitroquinolin-1-ium-1-olate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding properties. The compound can chelate metal ions, which is essential for its biological activities. It can also interact with DNA and proteins, influencing cellular processes and exhibiting antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad-ranging biological activities.
5-Nitro-8-hydroxyquinoline: Another derivative with similar properties but different substitution patterns.
8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.
Uniqueness
8-Hydroxy-7-nitroquinolin-1-ium-1-olate is unique due to the specific positioning of the hydroxyl and nitro groups, which significantly influence its chemical reactivity and biological activities. This unique structure allows it to exhibit distinct properties compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C9H6N2O4 |
|---|---|
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
7-nitro-1-oxidoquinolin-1-ium-8-ol |
InChI |
InChI=1S/C9H6N2O4/c12-9-7(11(14)15)4-3-6-2-1-5-10(13)8(6)9/h1-5,12H |
InChI-Schlüssel |
MLJJPDYENBZCBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)[N+](=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)

![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)

![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)

![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)
